2-(N-甲基乙酰氨基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

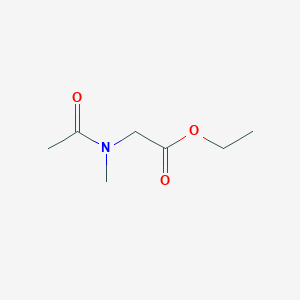

Ethyl 2-(N-methylacetamido)acetate is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-(N-methylacetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(N-methylacetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学选择性乙酰化和合成应用: 2-(N-甲基乙酰氨基)乙酸乙酯用于化学选择性乙酰化过程中。例如,在一项关于化学选择性单乙酰化的研究中,考察了包括乙酸乙酯在内的不同酰基供体在生产抗疟疾药物合成中的中间体 N-(2-羟苯基)乙酰胺中的功效 (Magadum 和 Yadav,2018)。

晶体结构和潜在生物活性: 针对与 2-(N-甲基乙酰氨基)乙酸乙酯相关的化合物的晶体结构的研究已经进行,以评估在各种治疗领域的潜在生物活性。例如,合成了 2-[4-(乙酰氨基)苯氧基]-2-甲基丙酸乙酯,并对其作为镇痛剂和抗血脂异常剂的潜力进行了表征 (Navarrete-Vázquez 等人,2011)。

分子结构分析: 已经进行了研究以确定相关化合物的分子结构和特性。在一项研究中,使用分子束傅里叶变换微波光谱和量子化学计算确定了与 2-(N-甲基乙酰氨基)乙酸乙酯具有相同官能团的 N-乙基乙酰胺的气相结构 (Kannengießer 等人,2015)。

化学混合物中的物理性质分析: 当该化合物与其他化学物质混合时,已经对其物理性质进行了研究。例如,已经对涉及 N,N-二甲基乙酰胺和乙酸乙酯的混合物的密度、粘度和折射率进行了研究,以了解它们的相互作用 (I. 和 Khanlarzadeh,2006)。

氢键相互作用研究: 已经探索了 N-甲基乙酰胺和其他酯之间涉及氢键的相互作用。这有助于理解生物系统中类似化合物的行为,正如在比较涉及 N-甲基乙酰胺和乙酸甲酯的系统中的氢键相互作用的研究中看到的那样 (周等人,2018)。

分离过程中的工业应用: 2-(N-甲基乙酰氨基)乙酸乙酯相关化合物已被研究用于工业分离过程中的作用。例如,已经研究了使用 N-甲基-2-吡咯烷酮作为夹带剂分离乙酸乙酯和正己烷 (冯等人,2020)。

安全和危害

作用机制

Target of Action

Ethyl 2-(N-methylacetamido)acetate is a derivative of glycine , an important amino acid in the human body. The primary targets of this compound are likely to be the same as those of glycine, which plays a crucial role in the central nervous system and has a variety of functions in the body .

Mode of Action

As a glycine derivative, it may interact with glycine receptors and other targets in the body . Glycine acts as an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-(N-methylacetamido)acetate are likely to be similar to those affected by glycine. Glycine is involved in several key metabolic pathways, including the synthesis of proteins, the regulation of glutathione levels, and the detoxification of certain compounds .

Pharmacokinetics

Its metabolism and excretion would depend on the specific enzymes and transporters it interacts with .

Result of Action

The molecular and cellular effects of Ethyl 2-(N-methylacetamido)acetate’s action would depend on its specific targets and the pathways it affects. Given its potential role as a glycine derivative, it may have effects on neurotransmission, protein synthesis, and other cellular processes .

Action Environment

The action, efficacy, and stability of Ethyl 2-(N-methylacetamido)acetate are likely to be influenced by various environmental factors. These could include the pH of the surrounding environment, the presence of other molecules or drugs, and the specific physiological conditions of the individual .

属性

IUPAC Name |

ethyl 2-[acetyl(methyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-11-7(10)5-8(3)6(2)9/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDAJCQRVCXYIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630490 |

Source

|

| Record name | Ethyl N-acetyl-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34597-05-2 |

Source

|

| Record name | Ethyl N-acetyl-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)